![molecular formula C23H17NO4S2 B2426225 6-(((4-メチルチアゾール-2-イル)チオ)メチル)-4-オキソ-4H-ピラン-3-イル [1,1'-ビフェニル]-4-カルボキシレート CAS No. 898422-78-1](/img/structure/B2426225.png)

6-(((4-メチルチアゾール-2-イル)チオ)メチル)-4-オキソ-4H-ピラン-3-イル [1,1'-ビフェニル]-4-カルボキシレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

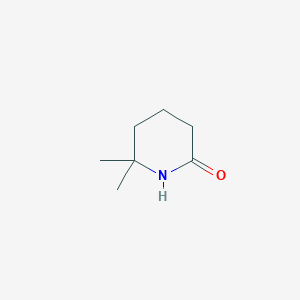

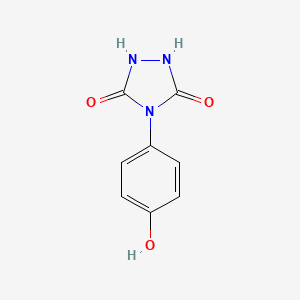

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.

BenchChem offers high-quality 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- チアゾールは、その抗菌特性について調査されてきました。この化合物のチアゾール環は、細菌や真菌の増殖を阻害する能力に寄与する可能性があります。 研究者は、さまざまな病原体に対する抗菌剤としての可能性を探求してきました .

- チアゾール誘導体を含む化合物は、抗がん剤として有望であることが示されています。この化合物の構造的特徴は、がん研究におけるさらなる評価のための興味深い候補となる可能性があります。 その細胞毒性効果と作用機序を調査すると、貴重な洞察を得ることができます .

- チアゾールは、その抗酸化活性で知られています。 この化合物のチアゾール部分は、抗酸化特性を付与する可能性があり、これは酸化ストレス関連の疾患の予防に関連する可能性があります .

- チアゾール環は、神経保護特性と関連付けられています。 研究者は、この化合物が神経変性疾患や脳損傷に対する神経保護を示すかどうかを調査するかもしれません .

- 炎症は、さまざまな疾患において重要な役割を果たします。 この化合物が抗炎症効果を持っているかどうかを調査することは、創薬にとって価値がある可能性があります .

- そのユニークな構造を考えると、この化合物は新規薬物の足場として役立つ可能性があります。 医薬品化学者は、その薬理学的特性を強化し、副作用を減らし、バイオアベイラビリティを向上させるための改変を探求するかもしれません .

抗菌活性

抗がんの可能性

抗酸化特性

神経保護効果

抗炎症の可能性

創薬と開発

作用機序

Target of Action

The compound, 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives is related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These proteins play crucial roles in cell proliferation, apoptosis, and other cellular functions. By inhibiting these proteins, thiazole derivatives can exert their therapeutic effects.

Biochemical Pathways

Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can inhibit the synthesis of neurotransmitters such as acetylcholine, thereby affecting the normal functioning of the nervous system . They can also interfere with the metabolic pathways involved in the release of energy from carbohydrates .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.

Result of Action

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in vitro . They have also demonstrated cytotoxic activity on human tumor cell lines . Specifically, some thiazole derivatives have shown growth inhibition activity against HCT-116, HT-29, and HepG2 cell lines .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For instance, the solubility of these compounds in different solvents can affect their bioavailability and thus their therapeutic effects . Furthermore, the pH and temperature of the environment can also influence the stability and activity of these compounds.

特性

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4S2/c1-15-13-29-23(24-15)30-14-19-11-20(25)21(12-27-19)28-22(26)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYALBLDIIFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

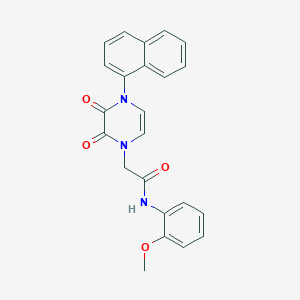

![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

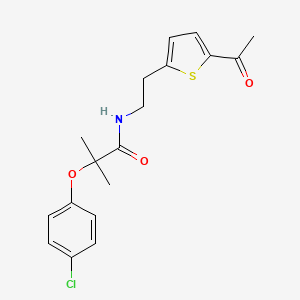

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)

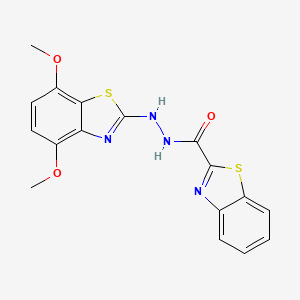

![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)

![Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2426161.png)

![12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile](/img/structure/B2426162.png)